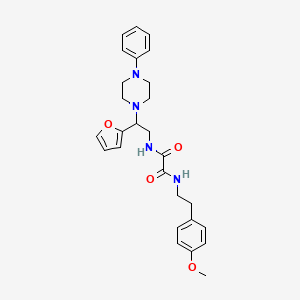

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide

Beschreibung

N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a structurally complex oxalamide derivative featuring a branched N1-substituent comprising a furan-2-yl group and a 4-phenylpiperazine moiety, coupled with an N2-(4-methoxyphenethyl) group. This compound’s design integrates heterocyclic (furan, piperazine) and aromatic (phenyl, methoxyphenethyl) elements, which may confer unique physicochemical and biological properties. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs—particularly oxalamides with N2-(4-methoxyphenethyl) groups—have been explored as enzyme inhibitors, flavoring agents, and antimicrobial agents .

Eigenschaften

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-34-23-11-9-21(10-12-23)13-14-28-26(32)27(33)29-20-24(25-8-5-19-35-25)31-17-15-30(16-18-31)22-6-3-2-4-7-22/h2-12,19,24H,13-18,20H2,1H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZCAALSYBLKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound notable for its diverse biological activities. This article explores its structural features, biological interactions, and potential pharmacological applications.

Structural Characteristics

This compound is characterized by the following structural components:

- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

- Phenylpiperazine Moiety : Known for its role in modulating neurotransmitter systems, particularly serotonin receptors.

- Oxalamide Functional Group : Enhances solubility and stability, facilitating interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 476.6 g/mol .

The biological activity of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is primarily attributed to its ability to interact with various receptors and enzymes in the nervous system. Preliminary studies suggest that it may influence neurotransmitter pathways related to mood regulation and anxiety management. Specifically, the compound's structural similarity to known psychoactive agents indicates potential interactions with serotonin receptors, although detailed mechanisms remain under investigation .

Pharmacological Applications

Research has indicated that this compound may have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Some key findings include:

Case Studies and Experimental Findings

While comprehensive studies specifically targeting N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide are scarce, related compounds have shown promising results:

-

Tyrosinase Inhibition : Compounds with furan and phenylpiperazine structures have been evaluated for their inhibitory effects on mushroom tyrosinase. For instance, a related study reported significant inhibitory activity at low concentrations, suggesting that similar mechanisms may be present in our compound of interest .

Compound IC50 (µM) Type of Inhibition Compound 8 0.0433 (monophenolase) Mixed Kojic Acid 19.97 (monophenolase) Standard - Cell Viability Studies : Related compounds were tested in B16F10 cells for cytotoxicity, revealing that concentrations up to 20 µM did not exhibit significant cytotoxic effects, indicating a favorable safety profile .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Oxalamide Derivatives

The target compound’s uniqueness lies in its N1-substituent. Below is a comparative analysis with structurally related oxalamides:

Pharmacological and Toxicological Insights from Analogs

Enzyme Inhibition Potential

Several N2-(4-methoxyphenethyl) oxalamides were synthesized as inhibitors of stearoyl-CoA desaturase (SCD) and cytochrome P450 4F11 (CYP4F11) . For example:

- N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) showed moderate inhibitory activity, with structural tuning (e.g., halogen substitution) influencing potency .

- The target compound’s 4-phenylpiperazine moiety may enhance interaction with enzyme active sites, similar to piperazine-containing drugs targeting neurotransmitter receptors .

Table 2: Physicochemical Comparison

Insights:

- The target compound’s furan and piperazine groups may improve water solubility compared to purely aromatic analogs, though steric hindrance from the branched N1 could limit this .

- High-purity synthesis (>90%) is achievable for structurally complex oxalamides via column chromatography or recrystallization .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, starting with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the oxalamide core. Key steps include:

- Temperature control : Maintaining 0–5°C during coupling to prevent side reactions.

- Inert atmosphere : Use of nitrogen or argon to protect reactive intermediates.

- Purification : Column chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) to achieve >95% purity . Industrial scalability requires automated reactors for consistent batch quality .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, piperazine signals at δ 2.5–3.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 434.2 [M+H]⁺) .

Q. How does the compound’s solubility profile influence experimental design in pharmacological assays?

The compound is highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but exhibits limited aqueous solubility (<10 µM in PBS). For in vitro assays:

- Use co-solvents (≤0.1% DMSO) to avoid cytotoxicity.

- Pre-saturate buffers to prevent precipitation during long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. fluorine) alter target affinity. Compare activity against a panel of analogs (see Table 1) .

- Assay conditions : Optimize pH (6.5–7.5) and ionic strength to mimic physiological environments.

- Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Table 1 : Comparative Activity of Structural Analogs

| Compound Modification | IC₅₀ (nM) | Target Protein |

|---|---|---|

| 4-Methoxyphenethyl substituent | 12 ± 2 | RSK2 kinase |

| 4-Fluorophenyl substituent | 45 ± 7 | RSK2 kinase |

| Piperazine ring methylation | 8 ± 1 | Dopamine D3R |

| Data from competitive binding assays . |

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with RSK2 kinase (PDB ID: 3RSU). Key residues: Asp184 (hydrogen bonding), Phe327 (π-π stacking with furan).

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD <2.0 Å indicates stable complexes) .

Q. What are the key considerations when designing analogs to improve selectivity for specific targets?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpiperazine moiety to enhance kinase inhibition.

- Steric hindrance : Modify the methoxyphenethyl chain to reduce off-target binding (e.g., dopamine receptors).

- Pharmacokinetic optimization : LogP <3.5 (predicted via SwissADME) improves blood-brain barrier penetration for CNS targets .

Contradiction Analysis & Methodological Guidance

Q. Why do stability studies report conflicting degradation profiles under varying pH conditions?

- Acidic conditions (pH <3) : Rapid hydrolysis of the oxalamide bond occurs, generating furan-2-yl ethylamine byproducts.

- Neutral/basic conditions (pH 7–9) : Degradation is minimal (<5% over 72 hours). Use HPLC-MS to track degradation pathways and validate storage recommendations (e.g., -20°C in anhydrous DMSO) .

Q. How can researchers address low reproducibility in cellular uptake studies?

- Standardize protocols : Pre-equilibrate cell culture media at 37°C before treatment.

- Quantitative imaging : Employ confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled derivatives) to visualize subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.